molecular formula C5H3ClN2O4 B14897961 2-Chloro-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

2-Chloro-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B14897961
M. Wt: 190.54 g/mol
InChI Key: GICUCDMAINNYAR-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and a carboxylic acid group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a chlorinated pyrimidine derivative, in the presence of a base and a suitable solvent. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-Chloro-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. For example, it may act as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H3ClN2O4

Molecular Weight

190.54 g/mol

IUPAC Name

2-chloro-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C5H3ClN2O4/c6-5-7-1(4(11)12)2(9)3(10)8-5/h9H,(H,11,12)(H,7,8,10)

InChI Key

GICUCDMAINNYAR-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(NC1=O)Cl)C(=O)O)O

Origin of Product

United States

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